

GSK3368715: A Technical Guide to Target Proteins and Cellular Pathways

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Compound of Interest		
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Introduction

GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification crucial for regulating a diverse array of cellular processes.[2][3] Dysregulation of Type I PRMT activity, which leads to asymmetric dimethylation of arginine, has been implicated in the pathogenesis of numerous solid and hematopoietic cancers, making these enzymes attractive therapeutic targets.[2][4] This technical guide provides an in-depth overview of the target proteins, associated cellular pathways, and experimental methodologies related to GSK3368715.

Core Target Proteins and Inhibitory Activity

The primary molecular targets of GSK3368715 are the Type I protein arginine methyltransferases.[1] It acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1] The inhibitory activity of GSK3368715 has been characterized against several PRMTs, demonstrating high potency for Type I enzymes.

Quantitative Inhibitory Activity of GSK3368715



The following tables summarize the in vitro inhibitory activity of GSK3368715 against a panel of PRMT enzymes.

Target Protein	IC50 (nM)
PRMT1	3.1[2]
PRMT3	48[2]
PRMT4 (CARM1)	1148[2]
PRMT6	5.7[2]
PRMT8	1.7[2]

Table 1: IC50 Values for GSK3368715 Against Type I PRMTs

Target Protein	Apparent Ki (nM)
PRMT1	1.5 - 81 (range for Type I PRMTs)[5]
PRMT3	1.5 - 81 (range for Type I PRMTs)[5]
PRMT4 (CARM1)	1.5 - 81 (range for Type I PRMTs)[5]
PRMT6	1.5 - 81 (range for Type I PRMTs)[5]
PRMT8	1.5 - 81 (range for Type I PRMTs)[5]

Table 2: Apparent Ki Values for GSK3368715 Against Type I PRMTs

Cellular Pathways Modulated by GSK3368715

Inhibition of Type I PRMTs by GSK3368715 leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer. This results in a shift in arginine methylation states on numerous substrate proteins from asymmetric dimethylarginine (ADMA) to monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][5]

EGFR Signaling Pathway



PRMT1 has been shown to regulate the expression of the Epidermal Growth Factor Receptor (EGFR). Depletion of PRMT1 can lead to a decrease in EGFR mRNA and subsequent protein expression.[3] By inhibiting PRMT1, GSK3368715 can thus downregulate the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers.



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GSK3368715-mediated inhibition of the EGFR signaling pathway.

Wnt Signaling Pathway

PRMT1 activity also intersects with the Wnt signaling pathway. Suppression of PRMT1 has been shown to decrease the expression of key components of this pathway, such as LRP5 and Porcupine (PRCN).[3] The Wnt pathway is crucial for cell fate determination, proliferation, and migration, and its dysregulation is a hallmark of many cancers.



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Modulation of the Wnt signaling pathway by GSK3368715.

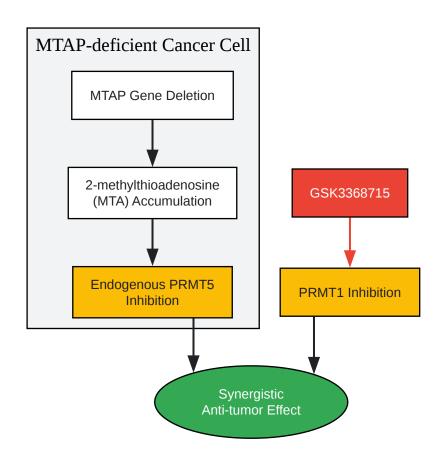
RNA Metabolism and DNA Damage Response

Arginine methylation by PRMTs plays a significant role in RNA processing, including pre-mRNA splicing, and in the DNA damage response.[6] PRMT1 methylates various proteins involved in these processes.[6] Inhibition of PRMT1 by GSK3368715 can therefore disrupt these fundamental cellular functions, potentially leading to cancer cell death.

Synergy with PRMT5 Inhibition in MTAP-deficient Cancers



An important aspect of GSK3368715's mechanism of action is its synergistic anti-tumor effect with the inhibition of PRMT5, the primary Type II PRMT.[7] This is particularly relevant in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of 2-methylthioadenosine, an endogenous inhibitor of PRMT5.[7] In these MTAP-deficient cells, the addition of a Type I PRMT inhibitor like GSK3368715 results in enhanced cancer cell growth inhibition.[7] This provides a strong rationale for using MTAP status as a biomarker for patient selection.[7]



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Synergistic effect of GSK3368715 and endogenous PRMT5 inhibition in MTAP-deficient cells.

Experimental Protocols In Vitro PRMT Inhibition Assay (Radiometric)

This assay quantifies the inhibitory activity of GSK3368715 against PRMT enzymes.



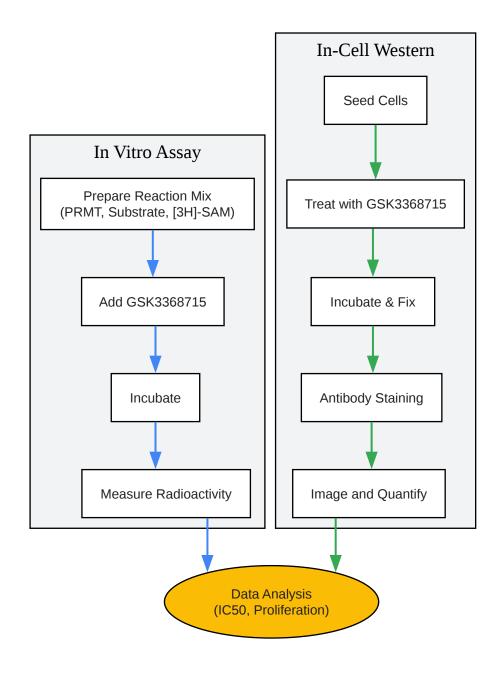
- Reaction Mixture Preparation: A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) in a suitable reaction buffer.[1]
- Inhibitor Addition: Varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) are added to the reaction mixture.[1]
- Incubation: The reaction is incubated to allow for the enzymatic transfer of the radiolabeled methyl group to the substrate.
- Quenching and Detection: The reaction is stopped, and the biotinylated peptide is captured.
 The amount of incorporated radioactivity is measured using a scintillation counter to determine the level of enzyme inhibition.

In-Cell Western Blotting

This method is used to assess the anti-proliferative effects of GSK3368715 on cancer cell lines.

- Cell Seeding: Cancer cell lines (e.g., RKO cells) are seeded in a 384-well plate.[5]
- Treatment: Cells are treated with a dilution series of GSK3368715 or a DMSO control.[5]
- Incubation: The plates are incubated for a specified period (e.g., 3 days) at 37°C in 5% CO2.
 [5]
- Fixation and Permeabilization: Cells are fixed with ice-cold methanol.[5]
- Blocking: The wells are incubated with a blocking buffer to reduce non-specific antibody binding.[5]
- Antibody Incubation: Primary antibodies against a protein of interest and a loading control are added, followed by fluorescently labeled secondary antibodies.
- Imaging and Quantification: The plate is scanned on an imaging system (e.g., Odyssey) to quantify the fluorescence intensity, which correlates with protein levels and cell number.





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General experimental workflow for evaluating GSK3368715.

Clinical Development and Future Directions

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety and efficacy of GSK3368715 in adults with advanced solid tumors.[8] The study evaluated oral once-daily doses of 50, 100, and 200 mg.[8] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and a lack of observed clinical efficacy at the doses tested.[8] Dose-limiting toxicities were reported in 25% of patients at the 200 mg dose.[8]







While target engagement was observed in the blood, it was modest and variable in tumor biopsies at 100 mg.[8]

Despite the early termination of the initial clinical trial, the role of Type I PRMTs in cancer remains a compelling area of research. The insights gained from the preclinical and clinical studies of GSK3368715, particularly the potential of MTAP status as a predictive biomarker, will be invaluable for the development of next-generation PRMT inhibitors and for designing more targeted clinical trials in the future.

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